
Physagulide Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physagulide Y is a withanolide, a type of steroidal lactone, derived from the plant Physalis angulata var. villosa. This compound has garnered significant attention due to its potent anticancer properties, particularly as an inhibitor of the glucose transporter protein 1 (GLUT1) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Physagulide Y is typically isolated from the whole plant of Physalis angulata var. villosa. The extraction process involves using solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Physalis angulata var. villosa. advancements in biotechnological methods and synthetic biology could potentially pave the way for industrial-scale production in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Physagulide Y undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Physagulide Y has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of withanolides.
Biology: Investigated for its role in inhibiting glucose transport in cells.
Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting the proliferation of cancer cells.
Wirkmechanismus
Physagulide Y exerts its effects primarily by inhibiting the glucose transporter protein 1 (GLUT1). This inhibition reduces glucose uptake in tumor cells, leading to decreased cell proliferation and increased cell damage. The compound’s mechanism of action involves binding to the GLUT1 protein, thereby blocking glucose transport and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Physagulide I: Another withanolide with similar anticancer properties.
Physagulide Q: Known for its ability to induce apoptosis in cancer cells.
Withaferin A: A well-known withanolide with diverse biological activities
Uniqueness
Physagulide Y stands out due to its potent inhibition of GLUT1 and its significant anticancer activity. Unlike other withanolides, this compound has shown the highest efficacy in inhibiting glucose transport in cancer cells, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C30H40O10 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
[(2S,3S,4S,6R,7S,11R,16R,17R)-2,16,17-trihydroxy-6-[(1R)-1-[(2R)-4-(hydroxymethyl)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7,11-dimethyl-12-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-13-en-3-yl] acetate |
InChI |
InChI=1S/C30H40O10/c1-14-17(13-31)11-20(39-25(14)35)15(2)30-24(40-30)23(38-16(3)32)29(37)19-12-22(34)28(36)9-6-7-21(33)27(28,5)18(19)8-10-26(29,30)4/h6-7,15,18-20,22-24,31,34,36-37H,8-13H2,1-5H3/t15-,18?,19?,20-,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
VNEYTLXAFWQLRK-PCKJNAAASA-N |
Isomerische SMILES |
CC1=C(C[C@@H](OC1=O)[C@@H](C)[C@@]23[C@@H](O2)[C@@H]([C@]4([C@@]3(CCC5C4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |
Kanonische SMILES |
CC1=C(CC(OC1=O)C(C)C23C(O2)C(C4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



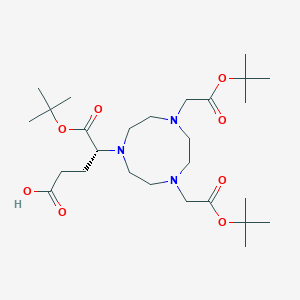
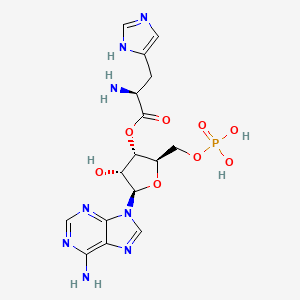
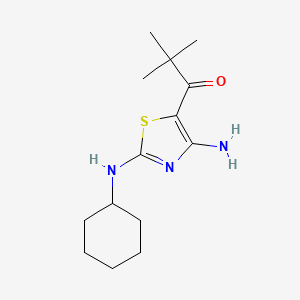

![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
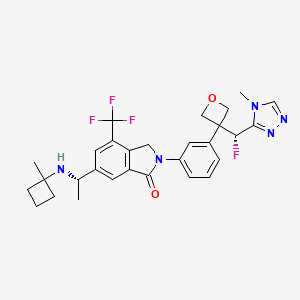

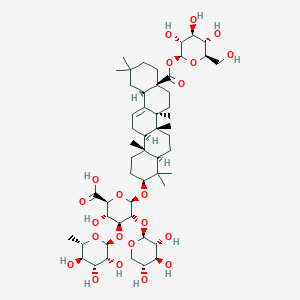
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)




